Tetramethylammonium trifluoromethanethiolate (CAS: 515823-30-0) is a bench-stable, solid nucleophilic trifluoromethylthiolating reagent and a solid-state reservoir for thiocarbonyl difluoride (S=CF2). In procurement and process design, it is prioritized as a stable, easy-to-handle alternative to highly toxic, volatile liquids like thiophosgene, as well as expensive transition-metal salts like AgSCF3 [REFS-1, REFS-2]. By enabling room-temperature, metal-free, and additive-free transformations, this compound simplifies synthetic workflows, reduces hazardous waste generation, and allows for straightforward product isolation via simple filtration.
Generic substitution of Tetramethylammonium trifluoromethanethiolate fails due to severe compromises in stability, safety, and process economics. Substituting with alkali metal salts like KSCF3 is impractical because they are intrinsically unstable at room temperature, spontaneously decomposing into potassium fluoride and thiocarbonyl fluoride [1]. Conversely, using traditional reagents like thiophosgene requires strict cryogenic cooling, slow addition protocols, and complex safety infrastructure to manage violently exothermic reactions and high toxicity [2]. Furthermore, substituting with transition-metal reagents such as AgSCF3 or CuSCF3 introduces heavy metal contamination, significantly increasing procurement costs and complicating downstream purification in pharmaceutical manufacturing.
Tetramethylammonium trifluoromethanethiolate demonstrates high thermal stability as both a solid and in solution at room temperature, with no spontaneous liberation of the reactive S=CF2 species until activated by a protic nucleophile. In direct comparison, the alkali metal comparator KSCF3 is intrinsically unstable at room temperature, rapidly decomposing into potassium fluoride and thiocarbonyl fluoride [1].
| Evidence Dimension | Room-temperature stability and decomposition |
| Target Compound Data | [Me4N][SCF3]: Completely stable at 20-25°C in solid state and solution |
| Comparator Or Baseline | KSCF3: Spontaneously decomposes at room temperature |
| Quantified Difference | Eliminates the need for cryogenic storage and in-situ generation required by KSCF3 |
| Conditions | Standard laboratory storage and solution-phase handling at 20-25°C |
Allows buyers to procure a shelf-stable reagent that can be stored and handled under standard conditions, eliminating the logistical costs of cryogenic infrastructure.
When used as a C=S source for synthesizing isothiocyanates, [Me4N][SCF3] can be added in a single portion at room temperature, yielding solid salt byproducts (such as tetramethylammonium bifluoride) that are easily removed by filtration. The industrial baseline, thiophosgene, is a highly toxic liquid that reacts violently, requiring strict temperature control and slow addition, while generating complex, corrosive byproducts [1].
| Evidence Dimension | Addition protocol and byproduct phase |
| Target Compound Data | [Me4N][SCF3]: Single-portion addition at RT; solid byproducts (filtration-ready) |
| Comparator Or Baseline | Thiophosgene (S=CCl2): Slow addition required with cooling; toxic/corrosive liquid byproducts |
| Quantified Difference | Converts a multi-step, hazardous liquid handling process into a single-step solid addition with filtration |
| Conditions | Synthesis of isothiocyanates from primary amines at up to 10 mmol scale |
Reduces the safety infrastructure and labor required for thiocarbonyl transfer reactions, lowering overall manufacturing costs.
[Me4N][SCF3] enables highly efficient, metal-free trifluoromethylthiolation of arenediazonium salts, achieving full conversion in approximately one hour at 0-25°C. In contrast, utilizing benchmark reagents like AgSCF3 or CuSCF3 necessitates the inclusion of stoichiometric heavy metals, which generate toxic metal waste and require rigorous, costly downstream purification to meet pharmaceutical trace-metal limits [1].
| Evidence Dimension | Heavy metal requirement and waste generation |
| Target Compound Data | [Me4N][SCF3]: 0 equivalents of transition metals required |
| Comparator Or Baseline | AgSCF3 / CuSCF3: 1.0+ equivalents of heavy metals required |
| Quantified Difference | 100% reduction in heavy metal waste and associated purification costs |
| Conditions | Sandmeyer-type trifluoromethylthiolation of arenediazonium salts |
Crucial for pharmaceutical procurement, as it avoids heavy metal contamination and simplifies the regulatory compliance of the final API.
For the synthesis of acyl fluorides from carboxylic acids, [Me4N][SCF3] operates directly at room temperature without the need for any bases or additives, achieving yields of 69-98%. Traditional deoxyfluorinating baselines (such as DAST or cyanuric fluoride) mandate the use of toxic or volatile additives, external bases, and strict thermal control to prevent side reactions [1].
| Evidence Dimension | Base and additive requirements |
| Target Compound Data | [Me4N][SCF3]: 0 equivalents of base/additives; RT operation |
| Comparator Or Baseline | Traditional agents (e.g., DAST): Require external bases and strict cooling |
| Quantified Difference | Eliminates 100% of external bases and additives while maintaining >69% yields |
| Conditions | Direct conversion of aliphatic and aromatic carboxylic acids to acyl fluorides |
Streamlines procurement by reducing the bill of materials (BOM) to a single reagent, simplifying process scale-up.
Because [Me4N][SCF3] functions as a bench-stable, solid surrogate for thiophosgene, it is the optimal choice for synthesizing isothiocyanates and unsymmetrical cyclic thioureas. It allows for single-portion addition at room temperature and yields solid byproducts, making it highly suitable for scale-up operations where avoiding the toxicity and exothermic risks of thiophosgene is a primary safety and economic objective[1].
In pharmaceutical libraries and peptide synthesis,[Me4N][SCF3] is prioritized for converting carboxylic acids into acyl fluorides. Its ability to perform this transformation at room temperature without external bases or additives ensures high functional group tolerance and prevents the racemization or side-reactions typically associated with harsh deoxyfluorinating agents [2].
For the late-stage introduction of the highly lipophilic -SCF3 group into pharmaceutical intermediates, [Me4N][SCF3] is the preferred reagent over AgSCF3 or CuSCF3. It enables metal-free Sandmeyer-type reactions, completely eliminating the risk of heavy metal contamination and bypassing the costly purification steps required to meet stringent API regulatory standards[3].